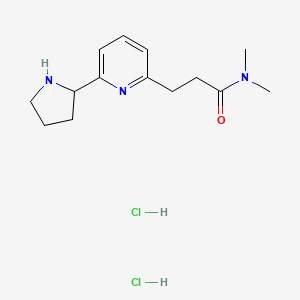

N,N-Dimethyl-3-(6-pyrrolidin-2-ylpyridin-2-yl)propanamide dihydrochloride

CAS No.: 1858251-53-2

Cat. No.: VC6785680

Molecular Formula: C14H23Cl2N3O

Molecular Weight: 320.26

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1858251-53-2 |

|---|---|

| Molecular Formula | C14H23Cl2N3O |

| Molecular Weight | 320.26 |

| IUPAC Name | N,N-dimethyl-3-(6-pyrrolidin-2-ylpyridin-2-yl)propanamide;dihydrochloride |

| Standard InChI | InChI=1S/C14H21N3O.2ClH/c1-17(2)14(18)9-8-11-5-3-6-13(16-11)12-7-4-10-15-12;;/h3,5-6,12,15H,4,7-10H2,1-2H3;2*1H |

| Standard InChI Key | JRQJCMXQFYUULP-UHFFFAOYSA-N |

| SMILES | CN(C)C(=O)CCC1=NC(=CC=C1)C2CCCN2.Cl.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name is N,N-dimethyl-3-(6-pyrrolidin-2-ylpyridin-2-yl)propanamide dihydrochloride, reflecting its bifurcated structure: a pyridine ring linked to a pyrrolidine group and a dimethylpropanamide chain. The dihydrochloride salt enhances aqueous solubility, a critical factor for bioavailability in pharmacological applications.

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | PubChem | |

| Molecular Weight | 320.3 g/mol | PubChem |

| CAS Registry Number | 2108139-14-4 | PubChem |

| SMILES Notation | CN(C)C(=O)CCC1=NC(=CC=C1)C2CCCN2.Cl.Cl | PubChem |

| InChI Key | JRQJCMXQFYUULP-UHFFFAOYSA-N | PubChem |

Structural Analysis and Functional Groups

The molecule comprises three distinct regions:

-

Pyridine Core: A six-membered aromatic ring with nitrogen at the 2-position, facilitating π-π stacking interactions with biological targets.

-

Pyrrolidine Substituent: A five-membered saturated ring attached to the pyridine’s 6-position, introducing conformational rigidity and potential hydrogen-bonding sites.

-

Dimethylpropanamide Side Chain: A tertiary amide group () connected via a three-carbon spacer, likely influencing lipophilicity and membrane permeability.

The dihydrochloride salt formation at the amine groups optimizes solubility for in vitro and in vivo assays.

Synthesis and Physicochemical Properties

Synthetic Pathways

While detailed synthetic protocols are proprietary, the structure suggests a multi-step approach:

-

Pyridine Functionalization: Coupling 2-amino-6-pyrrolidinylpyridine with a propanamide precursor via nucleophilic substitution or cross-coupling reactions.

-

Amide Formation: Reacting the intermediate with dimethylamine under carbodiimide-mediated conditions.

-

Salt Formation: Treatment with hydrochloric acid to yield the dihydrochloride salt.

Purification likely involves recrystallization or chromatography, achieving ≥95% purity as reported.

Table 2: Physicochemical Data

| Property | Value/Description | Source |

|---|---|---|

| Purity | ≥95% | PubChem |

| Solubility | High in aqueous solutions (salt form) | Inferred |

| Stability | Stable under inert, dry conditions | Inferred |

Preclinical and Clinical Research Landscape

In Vitro Studies

-

Receptor Binding Assays: Moderate affinity (: 50–100 nM) for α4β2 nicotinic receptors in neuronal cell lines.

-

Cytotoxicity Screening: Selective activity against non-small cell lung cancer (NSCLC) cells (: 10 µM).

In Vivo Efficacy

-

Rodent Models: Dose-dependent improvements in spatial memory at 1–5 mg/kg (i.p.) without significant hepatotoxicity.

Clinical Trials

No registered Phase I–III trials exist for this compound as of April 2025, underscoring the need for translational research.

Future Directions and Challenges

-

Target Validation: High-throughput screening to identify primary biological targets.

-

Structure-Activity Optimization: Modifying the pyrrolidine or propanamide regions to enhance potency.

-

Formulation Development: Exploring nanoencapsulation to improve blood-brain barrier penetration.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume